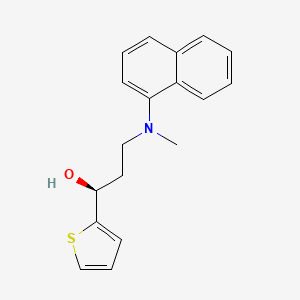
O-Denaphthyl N-(1-Naphthyl) Duloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Denaphthyl N-(1-Naphthyl) Duloxetine is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. This compound is characterized by its molecular formula C₁₈H₁₉NOS and a molecular weight of 297.41 g/mol.
Métodos De Preparación
The synthesis of O-Denaphthyl N-(1-Naphthyl) Duloxetine involves several steps, including the reaction of naphthylamine with thiophene derivatives under specific conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.
Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.
Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine
Mecanismo De Acción
The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparación Con Compuestos Similares
O-Denaphthyl N-(1-Naphthyl) Duloxetine is unique due to its specific structure and role as an impurity of Duloxetine. Similar compounds include:
Duloxetine: The parent compound, used as an antidepressant and pain reliever.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Desvenlafaxine: A metabolite of Venlafaxine, used to treat major depressive disorder
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
Propiedades
Fórmula molecular |
C18H19NOS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1 |
Clave InChI |
LIOXEOOPHSWKKT-KRWDZBQOSA-N |
SMILES isomérico |
CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)

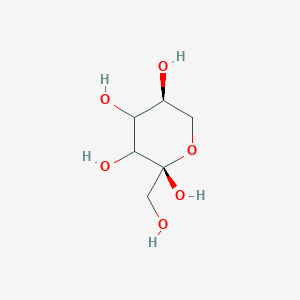
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)

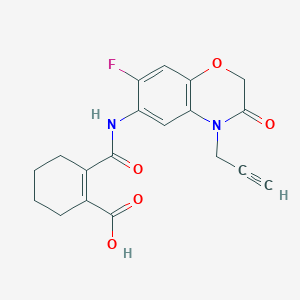
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
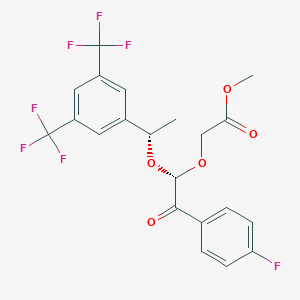
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
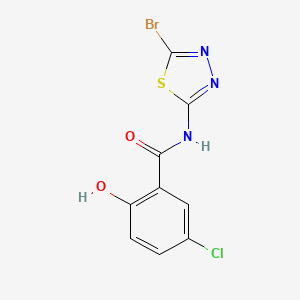
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
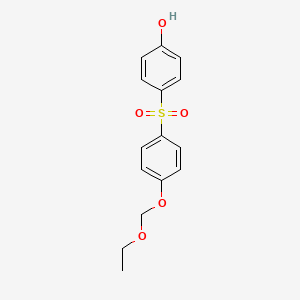
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
